
Pol1-IN-1
概要
説明
Pol1-IN-1, also known as Compound 3A, is a chemical compound that effectively inhibits the transcription of RNA polymerase I in the A375 malignant melanoma cell line. This compound is significant in the field of molecular biology and biochemistry due to its selective inhibition properties, which make it a valuable tool for studying the transcription mechanisms of RNA polymerase I.
科学的研究の応用
Pol1-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent to study the mechanisms of RNA polymerase I transcription.
Biology: Employed in cell line studies to understand the role of RNA polymerase I in gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal RNA polymerase I activity, such as certain cancers.
Industry: Utilized in the development of diagnostic tools and assays for detecting RNA polymerase I activity.
作用機序
Target of Action
Pol1-IN-1 is a small molecule that primarily targets RNA polymerase 1 (POL1, also known as Pol I) . POL1 is a key enzyme involved in the synthesis of ribosomal RNA (rRNA), a critical component of the protein synthesis machinery within cells . It processes RNA primers during lagging-strand synthesis and fills small gaps during DNA repair reactions .
Mode of Action
This compound interacts with its target, POL1, by inhibiting its transcriptional activity . This inhibition disrupts ribosome biogenesis, a process vital for protein synthesis, by preventing the production of rRNA
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ribosome biogenesis pathway . By inhibiting POL1, this compound disrupts the production of rRNA, thereby affecting the assembly of ribosomes and ultimately protein synthesis. This can have downstream effects on various cellular processes that rely on protein synthesis, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The inhibition of POL1 by this compound leads to a disruption in ribosome biogenesis, affecting protein synthesis within the cell . This can lead to various cellular effects, depending on the cell type and context. For example, in rapidly dividing cells, such as cancer cells, the inhibition of protein synthesis can lead to cell cycle arrest or programmed cell death (apoptosis) .
生化学分析
Biochemical Properties
Pol1-IN-1 interacts with Pol I, inhibiting its function and thereby affecting the biochemical reactions associated with ribosome biogenesis . By inhibiting Pol I transcription, this compound effectively suppresses the production of ribosomes .
Cellular Effects
The inhibition of Pol I by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown that the degradation of Pol I, Pol II, and Pol III proteins in mammalian embryonic stem cells (mESCs) causes few or no changes in large-scale 3D chromatin structures . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with Pol I. By inhibiting Pol I transcription, it suppresses ribosome biogenesis . This inhibition could potentially lead to changes in gene expression, as ribosomes play a crucial role in protein synthesis.
Metabolic Pathways
This compound, as an inhibitor of Pol I, is likely to be involved in the metabolic pathways related to ribosome biogenesis . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not currently known.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pol1-IN-1 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Pol1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Pol1-IN-1 is unique due to its selective inhibition of RNA polymerase I without affecting RNA polymerase II. Similar compounds include:
BAY-299: Inhibits both RNA polymerase I and II.
CX-5461: Selectively inhibits RNA polymerase I but has different binding sites and mechanisms.
BMH-21: Inhibits RNA polymerase I and induces degradation of the enzyme.
This compound stands out for its specificity and effectiveness in inhibiting RNA polymerase I, making it a valuable tool for research and potential therapeutic applications.
特性
IUPAC Name |
2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQPEPQECNSOFF-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


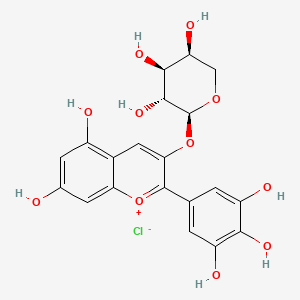
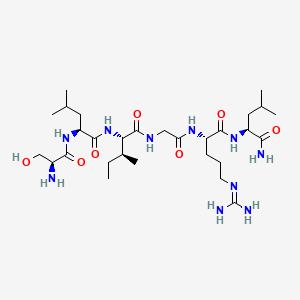
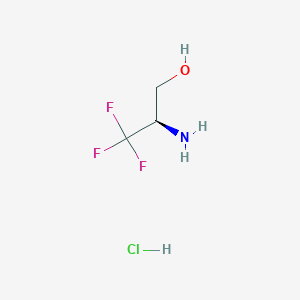

![Azane;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3028230.png)
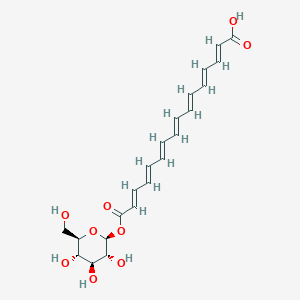
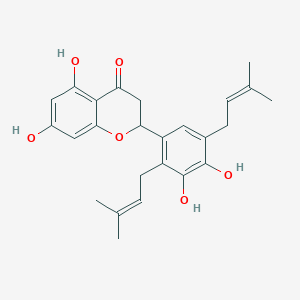
![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)
